5-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic compound characterized by a benzothiazole ring system with a bromine substituent at the fifth position. Its chemical formula is C₇H₄BrNOS, and it has a molecular weight of 230.08 g/mol. The compound features a thiazole moiety, which contributes to its unique chemical properties and potential biological activities. It exists as a pale white crystalline solid, with notable solubility characteristics that influence its applications in various fields.
Research has indicated that 5-Bromobenzo[d]thiazol-2(3H)-one exhibits significant biological activities, including:
The synthesis of 5-bromobenzo[d]thiazol-2(3H)-one typically involves the following steps:
5-Bromobenzo[d]thiazol-2(3H)-one finds applications across various fields:
Interaction studies involving 5-bromobenzo[d]thiazol-2(3H)-one have primarily focused on its biological interactions:
Several compounds share structural similarities with 5-bromobenzo[d]thiazol-2(3H)-one. Here are some notable examples:
Compound Name | Similarity | Key Differences |
---|---|---|
6-Bromobenzo[d]thiazol-2(3H)-one | 0.94 | Bromine at position 6 instead of position 5. |
6-Aminobenzo[d]thiazol-2(3H)-one | 0.84 | Contains an amino group at position 6. |
6-Chlorobenzo[d]thiazol-2(3H)-one | 0.74 | Chlorine substituent at position 6 instead of bromine. |
7-Bromobenzo[d]thiazol-2(3H)-one | 0.95 | Bromine at position 7; different reactivity profile. |
These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents and positions on the benzothiazole ring, highlighting the uniqueness of 5-bromobenzo[d]thiazol-2(3H)-one in medicinal chemistry and material science contexts.